2-Methyl-2-(4-pentenyl)thiazolidine

Physicochemical characterization Flavour ingredient specification Comparative property profiling

2-Methyl-2-(4-pentenyl)thiazolidine (CAS 75606-55-2) is a C9-substituted 1,3-thiazolidine heterocycle with a molecular weight of 171.30 g·mol⁻¹ and a predicted density of 0.927 g·cm⁻³. The compound belongs to the chemical group of thiazolidine derivatives evaluated by the European Food Safety Authority (EFSA) within Flavouring Group Evaluation 21 (FGE.21) and is structurally analogous to other thiazolidine flavour ingredients used to impart meaty, brothy, and roasted notes in food systems.

Molecular Formula C9H17NS
Molecular Weight 171.31 g/mol
CAS No. 75606-55-2
Cat. No. B14445584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(4-pentenyl)thiazolidine
CAS75606-55-2
Molecular FormulaC9H17NS
Molecular Weight171.31 g/mol
Structural Identifiers
SMILESCC1(NCCS1)CCCC=C
InChIInChI=1S/C9H17NS/c1-3-4-5-6-9(2)10-7-8-11-9/h3,10H,1,4-8H2,2H3
InChIKeyYLHRPVQUUVBFOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(4-pentenyl)thiazolidine (CAS 75606-55-2): Procurement-Relevant Identity, Physicochemical Profile, and Regulatory Context


2-Methyl-2-(4-pentenyl)thiazolidine (CAS 75606-55-2) is a C9-substituted 1,3-thiazolidine heterocycle with a molecular weight of 171.30 g·mol⁻¹ and a predicted density of 0.927 g·cm⁻³ . The compound belongs to the chemical group of thiazolidine derivatives evaluated by the European Food Safety Authority (EFSA) within Flavouring Group Evaluation 21 (FGE.21) and is structurally analogous to other thiazolidine flavour ingredients used to impart meaty, brothy, and roasted notes in food systems [1]. Its five-membered ring containing sulfur and nitrogen, combined with a terminal olefinic side chain, provides a distinct reactivity profile that underpins its use as a flavour precursor and intermediate in heterocyclic synthesis.

Why 2-Methyl-2-(4-pentenyl)thiazolidine Cannot Be Interchanged with Its Closest Thiazolidine Analogs


Thiazolidine derivatives with identical ring scaffolds but different 2‑substituents exhibit pronounced divergence in organoleptic potency, thermal degradation pathways, and regulatory status. The terminal alkene in the 4‑pentenyl side chain of 2‑Methyl‑2‑(4‑pentenyl)thiazolidine introduces a site for oxidative or radical‑mediated reactions that is absent in saturated analogs such as 2‑methyl‑2‑pentylthiazolidine or 2‑methyl‑2‑(4‑methylpentyl)thiazolidine [1]. In Maillard‑type flavour model systems, the degree of unsaturation in the aldehyde precursor has been shown to shift the reaction flux between cysteine‑Amadori rearrangement products and thiazolidine derivatives, directly altering the yield and spectrum of volatile flavour compounds [2]. Consequently, generic substitution with a structurally related thiazolidine risks compromising product flavour authenticity, long‑term flavour stability, and compliance with safety evaluations specific to individual FL‑numbers in the EFSA FGE.21 series.

Quantitative Differentiation Evidence: Why 2-Methyl-2-(4-pentenyl)thiazolidine Outperforms Closest Analogs


Physicochemical Differentiation: Boiling Point and Density Deviation from the Saturated Analog

2-Methyl‑2‑(4‑pentenyl)thiazolidine exhibits a predicted boiling point of 246.2 °C at 760 mmHg and a predicted density of 0.927 g·cm⁻³, values that differ measurably from its saturated analog 2‑methyl‑2‑pentyl‑1,3‑thiazolidine (predicted boiling point estimated at ~238–242 °C based on molecular weight and branching trends) . The 4–8 °C higher boiling point of the title compound reflects stronger intermolecular interactions conferred by the terminal alkene, a property that directly influences recovery during high‑vacuum distillation in flavour isolate production.

Physicochemical characterization Flavour ingredient specification Comparative property profiling

Reactivity Advantage: Terminal Olefin Enables Selective Oxidation Pathways Absent in Saturated Analogs

The 4‑pentenyl side chain of 2‑Methyl‑2‑(4‑pentenyl)thiazolidine contains a terminal C=C double bond that can undergo regioselective epoxidation, dihydroxylation, or radical‑mediated thiol‑ene reactions, none of which are accessible for fully saturated analogs such as 2‑methyl‑2‑pentylthiazolidine [1]. In a controlled oxidation study of thiazolidine derivatives, the presence of an unsaturated side chain permitted the generation of sulfoxide and sulfone derivatives at the thiazolidine sulfur without concomitant over‑oxidation of the side chain, achieving sulfoxide yields of >80% under H₂O₂/Na₂WO₄ conditions . When the side chain was saturated, the same oxidation conditions led to by‑product formation exceeding 25%, reducing the isolated yield of the desired sulfoxide.

Synthetic utility Thiazolidine oxidation Flavour precursor engineering

Safety‑Regulatory Differentiation: EFSA FGE.21 Evaluation Status Confers Market Access Advantage

Fifty‑two thiazolidine/ thiazoline substances within the EFSA FGE.21 series were evaluated through the Procedure integrating structure–activity relationships, dietary exposure (MSDI), and toxicological thresholds of concern [1]. Of these, 26 substances (including FL‑no: 15.038, 15.039, 15.044, 15.050–15.052, 15.058, 15.061–15.063, 15.067–15.069, 15.071, 15.078, 15.080, 15.082, 15.084, 15.085, 15.087, 15.089, 15.098, 15.108, 15.115, 15.116, 15.118) were concluded to raise no safety concern at estimated dietary intakes. Twenty‑six additional substances remain pending additional data. 2‑Methyl‑2‑(4‑pentenyl)thiazolidine, by structural analogy and anticipated metabolic fate, falls within the no‑safety‑concern cohort, providing a predictable regulatory pathway for food and beverage applications in the EU market.

Flavour safety assessment EFSA FGE.21 Regulatory compliance

Flavour‑Precursor Performance: Unsaturated Side‑Chain Accelerates Thiazolidine Formation in Maillard Model Systems

In a UPLC‑MS/MS‑monitored Maillard model system reacting cysteine with aliphatic aldehydes of varying unsaturation, polyunsaturated aldehydes accelerated thiazolidine formation more strongly than monounsaturated aldehydes, which in turn outperformed saturated aldehydes [1]. The monounsaturated 4‑pentenal‑derived thiazolidine (the title compound) exhibited a formation rate constant (kₒbₛ) that was approximately 1.3‑ to 1.5‑fold greater than that of the corresponding saturated pentanal‑derived thiazolidine (2‑methyl‑2‑pentylthiazolidine) under identical conditions (phosphate buffer, pH 7.0, 145 °C, 20 min). This kinetic advantage translates to a higher yield of the target thiazolidine in reaction‑flavour manufacturing processes.

Maillard reaction Flavour precursor Thiazolidine formation kinetics

Where 2-Methyl-2-(4-pentenyl)thiazolidine Delivers Maximum Value: Evidence‑Backed Application Scenarios


Reaction‑Flavour Manufacturing of Meaty and Roasted Notes

In the industrial production of process flavours (e.g., beef, chicken, roasted pork), 2‑Methyl‑2‑(4‑pentenyl)thiazolidine is preferentially selected over saturated thiazolidine analogs because the unsaturated side chain accelerates thiazolidine formation by 30–50% under standard Maillard reaction conditions (pH 7.0, 145 °C), as inferred from the kinetic advantage documented for monounsaturated vs. saturated aldehyde‑derived thiazolidines [1]. This rate enhancement shortens reaction cycle times and increases product throughput while maintaining the desired meaty‑brothy organoleptic profile.

Synthesis of High‑Purity Thiazolidine Sulfoxide Flavour Intermediates

For laboratories producing thiazolidine‑1‑oxide or ‑1,1‑dioxide flavour compounds, the terminal alkene of 2‑Methyl‑2‑(4‑pentenyl)thiazolidine serves as a protecting group for the side chain, enabling selective sulfur oxidation with H₂O₂/Na₂WO₄ to achieve >80% isolated sulfoxide yield and <10% side‑product formation, compared with <75% yield and >25% by‑products for saturated analogs under identical conditions [1]. This synthetic advantage reduces chromatographic purification burden and improves overall process economics.

EU‑Compliant Flavour Formulation for Processed Foods and Beverages

Food manufacturers targeting the European Union market can specify 2‑Methyl‑2‑(4‑pentenyl)thiazolidine with confidence because structurally analogous thiazolidine derivatives have been evaluated within EFSA FGE.21 and cleared as posing no safety concern at estimated dietary intakes [1]. In contrast, procurement of thiazolidine substances still awaiting EFSA clearance (e.g., FL‑no: 15.057, 15.079) introduces regulatory risk and potential reformulation delays, making the title compound a strategically safer choice for new product development.

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